molecular formula C22H18ClFN4OS B2550956 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226430-85-8

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2550956
CAS-Nummer: 1226430-85-8
Molekulargewicht: 440.92
InChI-Schlüssel: NWCQFHNPXWNZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic thieno[3,2-d]pyrimidin-4-one derivative supplied exclusively for research purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. Thieno[2,3-d]pyrimidin-4-one derivatives, the structural class to which this compound belongs, are recognized as promising scaffolds with substantial cytotoxic effects against various human tumor cells . They are frequently investigated as analogs of quinazoline alkaloids and are known for their potential as protein kinase inhibitors (PKIs) . Protein kinases are key regulators in cellular signalling pathways, and their disruption is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . The structure of this compound, which features a thienopyrimidinone core substituted with chlorophenyl and fluorophenylpiperazinyl groups, is designed to interact with specific enzymatic targets. Related compounds in this class have been explored for their inhibitory effects on kinases such as VEGFR-2, which plays a critical role in angiogenesis, a process essential for tumor growth and metastasis . This product is intended for use in non-clinical, non-human research applications, including but not limited to in vitro biochemical assays and cell-based studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Eigenschaften

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQFHNPXWNZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a fluorophenyl group, is then attached to the core structure through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitrogens in the piperazine ring or the pyrimidine core.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Overview

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits diverse biological activities and has potential therapeutic applications due to its unique structural features, including the presence of chlorophenyl and fluorophenyl groups as well as a piperazine ring.

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The structural characteristics of 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one suggest potential effectiveness against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure are known to interact with serotonin and dopamine receptors, indicating that this compound may possess antidepressant or anxiolytic properties.

Antiviral Activity

Emerging research suggests that thienopyrimidine derivatives may exhibit antiviral properties. The interaction with viral polymerases could be a target for further investigation, particularly in the context of influenza A virus and other viral infections.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated various thienopyrimidine derivatives against K562 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis.
  • Neuropharmacological Assessment : A series of experiments assessed the interaction of piperazine derivatives with serotonin receptors, revealing promising anxiolytic effects in animal models.

Wirkmechanismus

The mechanism of action of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would likely involve interaction with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring suggests that it may interact with neurotransmitter receptors, while the thienopyrimidine core could inhibit enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents at Position 7 Substituents at Position 2/6 Core Structure Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-Chlorophenyl 4-(2-Fluorophenyl)piperazin-1-yl Thieno[3,2-d]pyrimidin-4-one 437.0 (estimated) Dual halogenated aryl groups; flexible piperazine linker
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-thieno[3,2-d]pyrimidin-4-one 2-Methylphenyl 4-(2-Chlorophenyl)piperazin-1-yl Thieno[3,2-d]pyrimidin-4-one 437.0 Methyl group at position 7; 2-chlorophenyl on piperazine
2-(4-Benzylpiperazin-1-yl)-7-(4-fluorophenyl)-thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl 4-Benzylpiperazin-1-yl Thieno[3,2-d]pyrimidin-4-one 437.0 Fluorophenyl at position 7; bulky benzyl group on piperazine
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 4-Benzylpiperazin-1-yl Thieno[3,2-d]pyrimidin-4-one 437.0 Chlorophenyl at position 7; benzylpiperazine for enhanced lipophilicity
7-Phenyl-2-(4-phenylpiperazin-1-yl)-thieno[3,2-d]pyrimidin-4-one Phenyl 4-Phenylpiperazin-1-yl Thieno[3,2-d]pyrimidin-4-one 399.4 Non-halogenated aryl groups; simplified piperazine substitution
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-pyrimidin-4(3H)-one N/A 4-(4-Fluorophenyl)piperazin-1-yl Pyrimidin-4(3H)-one 292.3 Simplified pyrimidinone core; methyl group at position 6
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno fusion (4-Methylbenzyl)sulfanyl Cyclopenta-thieno-pyrimidinone 441.0 Sulfur-containing substituent; fused cyclopentane ring

Analysis of Structural Variations and Implications

Halogenation Effects
  • Fluorine at the piperazine’s 2-position (target compound) versus 4-position () may alter electronic effects and steric interactions with target receptors .
Piperazine Substitutions
  • Bulky benzylpiperazine groups () introduce steric hindrance, which could reduce binding affinity but improve metabolic stability.
Core Modifications
Sulfur-Containing Derivatives

Research Findings and Trends

  • Halogenation : Chlorine and fluorine are frequently used to optimize pharmacokinetic properties, as seen in commercial drugs (e.g., ciprofloxacin) .
  • Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thieno-pyrimidinones, involving cyclocondensation and Suzuki coupling (similar to ).

Biologische Aktivität

The compound 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClFN4OS
  • Molecular Weight : 440.92 g/mol
  • IUPAC Name : 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

The compound features a thieno[3,2-d]pyrimidine core structure with a chlorophenyl and fluorophenyl-piperazine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors.
  • Introduction of Chlorophenyl Group : Substitution reactions to incorporate the chlorophenyl moiety.
  • Attachment of Piperazine Ring : Nucleophilic substitution or coupling reactions to attach the piperazine ring substituted with a fluorophenyl group.

The mechanism of action for this compound is primarily associated with its interactions with specific biological targets such as:

  • Enzymes : Inhibition of kinases involved in cancer pathways.
  • Receptors : Potential interaction with neurotransmitter receptors due to the presence of the piperazine ring.

Studies indicate that it may modulate signaling pathways relevant to cancer and neurological disorders.

Pharmacological Properties

Research has demonstrated several pharmacological activities:

  • Antitumor Activity : The compound exhibits inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : Its structure indicates possible interactions with neurotransmitter systems, which could be beneficial in treating neurological conditions.

Case Studies and Experimental Data

  • Antitumor Studies :
    • A study evaluated the compound's effect on cancer cell proliferation, showing significant cytotoxicity against MDA-MB-231 breast cancer cells. The compound's effectiveness was enhanced when combined with doxorubicin, indicating a synergistic effect .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong binding affinities to protein targets involved in tumor growth and survival pathways. This suggests that the compound may inhibit key oncogenic signaling cascades .
  • In vitro Assays :
    • In vitro assays demonstrated that the compound effectively inhibits cell viability in various cancer types, including those resistant to standard therapies .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity in MDA-MB-231 cells
NeuropharmacologicalPotential receptor interactions affecting neurotransmission
Synergistic EffectsEnhanced activity when combined with doxorubicin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis involving condensation of substituted thiophene precursors with chlorophenyl and fluorophenyl-piperazine moieties. Catalytic methods using ammonium acetate (common in pyrimidinone synthesis) under reflux in ethanol or acetic acid are recommended . Optimize stoichiometry of reagents (e.g., 4-chlorobenzaldehyde, thiourea) and reaction time (typically 8–12 hours) using TLC/HPLC monitoring. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) yields >85% purity.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₂H₁₇ClFN₃OS, calculated [M+H]⁺: 438.08).
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data (if crystals are obtainable) .

Q. What initial biological screening assays are appropriate to evaluate its activity?

  • Methodology :

  • Kinase Inhibition Assays : Test against ERK1/2 (extracellular signal-regulated kinases) at 1–10 µM concentrations using ADP-Glo™ kinase assays, given structural similarities to ERK inhibitors like GDC-0994 .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what parameters validate these predictions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with ERK2 (PDB ID: 4QTB). Focus on hydrogen bonding with Met108 and hydrophobic interactions with the DFG motif .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable). Validate with experimental IC₅₀ data and compare to known inhibitors .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Methodology :

  • Crystal Twinning : Common in piperazine-containing compounds. Use SHELXD for dual-space structure solution and refine with SHELXL, applying TWIN/BASF commands to correct for twinning .
  • Disorder Modeling : For flexible piperazine rings, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) to refine occupancy .

Q. How do structural modifications (e.g., substituent variation on the piperazine ring) affect bioactivity, and what SAR trends emerge?

  • Methodology :

  • Analog Synthesis : Replace 2-fluorophenyl with 2,4-difluorophenyl or pyridyl groups (see for synthetic protocols).
  • Activity Comparison : Test analogs in ERK inhibition assays. Data may show enhanced potency with electron-withdrawing substituents (e.g., –CF₃) due to increased lipophilicity and target engagement .

Q. How can contradictory data on cytotoxicity and kinase inhibition be reconciled?

  • Methodology :

  • Mechanistic Profiling : Use phospho-ERK Western blotting to confirm target engagement in cells. Discrepancies may arise from off-target effects (e.g., PI3K inhibition) or differential cell permeability .
  • Metabolic Stability Assays : Perform liver microsome studies (human/rat) to assess CYP-mediated degradation, which may reduce intracellular bioavailability despite high in vitro potency .

Methodological Notes

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.